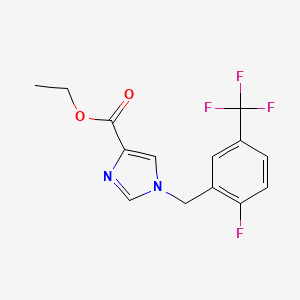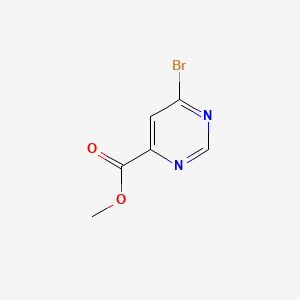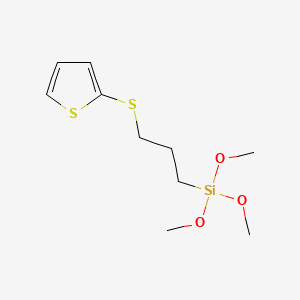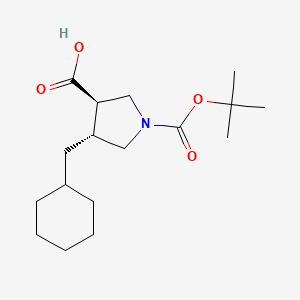
trans-1-(Tert-butoxycarbonyl)-4-(cyclohexylmethyl)pyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trans-1-(Tert-butoxycarbonyl)-4-(cyclohexylmethyl)pyrrolidine-3-carboxylic acid is a complex organic compound featuring a pyrrolidine ring substituted at multiple positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of trans-1-(Tert-butoxycarbonyl)-4-(cyclohexylmethyl)pyrrolidine-3-carboxylic acid typically starts with a pyrrolidine framework. The synthetic route involves:
Introduction of the tert-butoxycarbonyl (Boc) protecting group.
Alkylation at the nitrogen position to introduce the cyclohexylmethyl group.
Carboxylation at the 3-position of the pyrrolidine ring.
Conditions often include the use of strong bases like sodium hydride or potassium tert-butoxide to facilitate deprotonation and subsequent nucleophilic substitution. Specific solvents such as tetrahydrofuran or dimethylformamide might be used to optimize reaction conditions.
Industrial Production Methods: : In an industrial setting, the synthesis of this compound can be scaled up with continuous flow chemistry techniques. This allows for better control over reaction parameters and improved yield and purity. Batch reactors could also be employed for large-scale production, with stringent control of temperature, pressure, and reaction time to ensure consistency.
Analyse Chemischer Reaktionen
Types of Reactions: : This compound is known to undergo several types of chemical reactions, including:
Oxidation: : It can undergo oxidation reactions at the cyclohexylmethyl group, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions can target the carboxylic acid group, possibly converting it to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: : Nucleophilic substitution reactions can occur at the nitrogen or carbon positions, involving reagents such as alkyl halides.
Common Reagents and Conditions: : Reagents used commonly include:
Sodium hydride (base)
Lithium aluminum hydride (reducing agent)
Potassium permanganate (oxidizing agent)
Major Products
Oxidation typically yields ketones or carboxylic acids depending on the extent of the reaction.
Reduction can produce alcohols or amines, contingent on the reaction specifics.
Wissenschaftliche Forschungsanwendungen
Trans-1-(Tert-butoxycarbonyl)-4-(cyclohexylmethyl)pyrrolidine-3-carboxylic acid is utilized in various scientific research fields, including:
Chemistry: : As an intermediate in the synthesis of more complex organic molecules.
Biology: : It serves as a model compound for studying the behavior of similar structures in biological systems.
Industry: : Utilized in the production of polymers, resins, and other materials requiring precise organic synthesis pathways.
Wirkmechanismus
The compound’s mechanism of action primarily involves its interaction with molecular targets through its functional groups:
Cyclohexylmethyl: group provides steric bulk, potentially influencing binding affinity with target molecules.
Boc group: serves as a protective group, modulating reactivity during synthetic processes.
Carboxylic acid: group is active in forming hydrogen bonds and ionic interactions with biological targets, thereby affecting molecular pathways.
Vergleich Mit ähnlichen Verbindungen
Comparison with Other Similar Compounds
Trans-1-(Tert-butoxycarbonyl)-4-(phenylmethyl)pyrrolidine-3-carboxylic acid: : Similar structure but with a phenyl group instead of a cyclohexyl group, leading to different steric and electronic properties.
Trans-1-(Methoxycarbonyl)-4-(cyclohexylmethyl)pyrrolidine-3-carboxylic acid: : Lacks the bulkier Boc group, which can affect reactivity and synthesis.
Trans-1-(Tert-butoxycarbonyl)-4-(methyl)pyrrolidine-3-carboxylic acid: : Simpler structure with only a methyl group, providing a contrast in steric effects.
Uniqueness: : The presence of the cyclohexylmethyl group alongside the Boc protection and carboxylic acid functionality distinguishes this compound in terms of steric hindrance and electronic effects. These attributes make it particularly valuable for specific synthetic applications where selectivity and controlled reactivity are crucial.
The world of chemistry is full of fascinating compounds, each with unique properties and potential. Fascinated by this one in particular? Happy to dive deeper into any of these sections, or shift our conversation elsewhere.
Eigenschaften
IUPAC Name |
(3R,4R)-4-(cyclohexylmethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO4/c1-17(2,3)22-16(21)18-10-13(14(11-18)15(19)20)9-12-7-5-4-6-8-12/h12-14H,4-11H2,1-3H3,(H,19,20)/t13-,14-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYWEDOOYXRWOE-KBPBESRZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)CC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)CC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
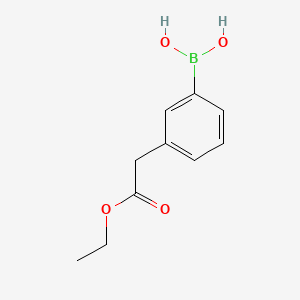
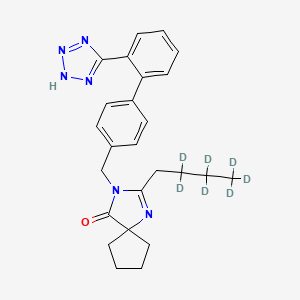
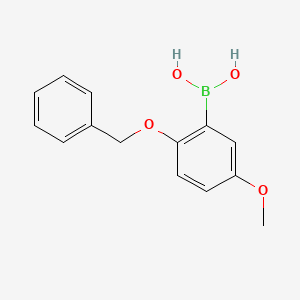
![1-[(4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B577606.png)
![Imidazo[1,2-A]pyrazine-6-carbonitrile](/img/structure/B577610.png)
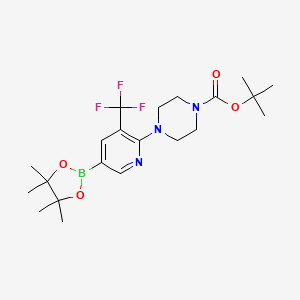
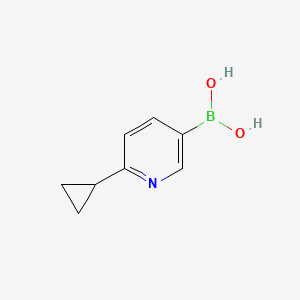
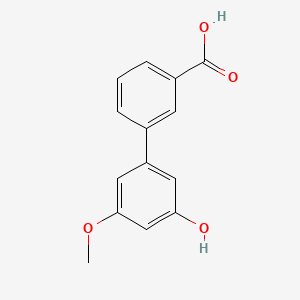
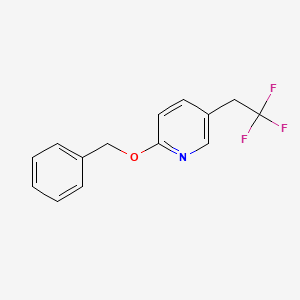
![2-Chloro-5,6,7,8-tetrahydropyrido[3,4-B]pyrazine](/img/structure/B577617.png)
